molecular formula C7H6N2S B15369451 1h-Thiopyrano[3,4-d]pyrimidine CAS No. 36338-64-4

1h-Thiopyrano[3,4-d]pyrimidine

Cat. No.: B15369451
CAS No.: 36338-64-4
M. Wt: 150.20 g/mol
InChI Key: QLFMLSDEWNVVQB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1H-Thiopyrano[3,4-d]pyrimidine (Molecular Formula: C 7 H 6 N 2 S) is a privileged, fused heterocyclic scaffold of significant interest in medicinal chemistry and drug discovery research . This core structure serves as a key template for developing potent small-molecule inhibitors targeting critical therapeutic pathways. Researchers value this compound for its structural similarity to natural nucleotide bases, which allows it to interact effectively with various enzymatic targets . The pyrimidine component is a fundamental building block of nucleic acids, making derivatives of this scaffold particularly useful for designing antimetabolites and other bioactive molecules . In oncology research, the thiopyrano[3,4-d]pyrimidine core has been identified as a promising pharmacophore for developing novel antiproliferative agents . Structural optimization of this scaffold has yielded compounds with potent activity against multiple kinase pathways involved in angiogenesis and tumor growth, such as VEGFR-2 (KDR) . Furthermore, related thiopyrimidine analogues have demonstrated the ability to induce apoptosis and cell cycle arrest in various human cancer cell lines, highlighting their utility in probing cell death mechanisms . Beyond oncology, this chemotype shows promise in infectious disease research. The closely related dihydrothiopyrano[3,2-d]pyrimidine scaffold has been successfully developed into potent non-nucleoside reverse transcriptase inhibitors (NNRTIs) with activity against wild-type and resistant strains of HIV-1 . This underscores the scaffold's versatility and potential in antiviral drug discovery. Researchers will find this high-purity compound invaluable for synthesizing novel derivatives, exploring structure-activity relationships (SAR), and screening for new biological activities. The compound is provided for research applications only. Handle with care in a appropriately controlled laboratory environment.

Properties

CAS No.

36338-64-4

Molecular Formula

C7H6N2S

Molecular Weight

150.20 g/mol

IUPAC Name

1H-thiopyrano[3,4-d]pyrimidine

InChI

InChI=1S/C7H6N2S/c1-2-10-4-7-6(1)3-8-5-9-7/h1-5H,(H,8,9)

InChI Key

QLFMLSDEWNVVQB-UHFFFAOYSA-N

Canonical SMILES

C1=CSC=C2C1=CN=CN2

Origin of Product

United States

Scientific Research Applications

1H-Thiopyrano[3,4-d]pyrimidine is a heterocyclic compound with a thiopyran ring fused to a pyrimidine moiety, which gives it distinct chemical properties and potential applications in various fields.

Potential Applications

1H-Thiopyrano[3,4-d]pyrimidine and its derivatives have shown significant biological activities, making them potential therapeutic agents. This compound's unique properties may lend themselves to applications in organic electronics or photonics and agricultural chemistry.

Material Science The unique properties of this compound may lend themselves to applications in organic electronics or photonics.

Biological Applications Studies have indicated that this compound and its derivatives have potential as therapeutic agents:

  • Antitumor activity has been observed in some newly synthesized thiopyrano[2,3-d]pyrimidine compounds .
  • One novel thiopyrano[4,3-d]pyrimidine derivative bearing an indole-hydrazone was synthesized and found to exhibit moderate cytotoxicity and inhibitory activity against H460 cell lines and mTOR kinase . Further modification and SAR studies based on thiopyrano[4,3-d]pyrimidine derivatives are ongoing .
  • Pyridothiopyranopyrimidine derivatives have demonstrated high potencies in VEGFR-2 KDR inhibition, as well as antiproliferative effects on human tumor cell lines . Investigation of 2-anilino-substituted compounds revealed multiple kinase targets that may account for the potent antiproliferative effect produced by these pyridothiopyranopyrimidine derivatives .

Comparison with Similar Compounds Several compounds share structural similarities with this compound:

Compound NameStructure TypeNotable Activity
Pyrido[2,3-d]pyrimidinePyridine fused with pyrimidineAntiviral and anticancer activity
Dihydrofuro[3,4-d]pyrimidineFused furo-pyrimidinePotent against HIV-1
Pyridothiopyrano[4,3-d]pyrimidinePyridine fused with thiopyranInhibits kinase activity
ThiopyranoquinolineQuinoline fused with thiopyranPotential antibacterial properties

The incorporation of sulfur within the thiopyran ring in 1H-thiopyrano[3,4-d]pyrimidine differentiates it from other compounds, influencing its chemical reactivity and biological interactions.

Reactivity The reactivity of this compound is influenced by its electron-rich nitrogen atoms and the sulfur atom in the thiopyran ring. Common reactions include:

  • Electrophilic substitution
  • Nucleophilic addition
  • Cycloaddition

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Electronic Differences

The following table summarizes key structural distinctions between 1H-thiopyrano[3,4-d]pyrimidine and related fused pyrimidine derivatives:

Compound Class Fused Ring System Heteroatoms Aromaticity Key Substituents
This compound Thiopyran + Pyrimidine S, N Non-aromatic Varied (hypothetical)
Pyrazolo[3,4-d]pyrimidine Pyrazole + Pyrimidine N Aromatic 4-Amino, mono/dialkylamino
Thieno[2,3-d]pyrimidine Thiophene + Pyrimidine S, N Aromatic Thione group (C=S)
Furopyrano[2,3-d]pyrimidine Furan + Pyran + Pyrimidine O, N Non-aromatic Hydroxyl, ketone groups
  • Thiopyrano vs. Pyrazolo: The thiopyrano system’s six-membered sulfur-containing ring introduces greater conformational flexibility compared to the rigid, aromatic pyrazolo analogs. This may influence binding affinity in biological targets .
  • Thiopyrano vs. Thieno: While both contain sulfur, the thieno system’s five-membered thiophene ring is aromatic, enhancing stability and π-π stacking interactions. The thiopyrano variant’s non-aromatic structure may reduce metabolic stability but improve solubility .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.